N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-11-17(21-18(24)13-7-3-6-10-16(13)28(2,25)26)23(22-12)19-20-14-8-4-5-9-15(14)27-19/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCDPVYKWNSGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the specific targets can vary depending on the disease condition being treated.
Mode of Action
For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, indicating potential antimicrobial activity.
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a crucial role in determining their bioavailability and therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant activity against certain bacterial strains, indicating its potential as an antibacterial agent. The interactions between this compound and bacterial enzymes are believed to involve binding to active sites, thereby inhibiting enzyme function and disrupting bacterial metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses and functions. Additionally, this compound has been shown to affect gene expression patterns, potentially leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods. The long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can impact its interactions with biomolecules and its overall biological effects.
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 344.39 g/mol. The core components include a benzothiazole moiety and a pyrazole ring, which are known for their diverse biological activities.
Antioxidant Activity
Research has shown that derivatives of benzothiazole and pyrazole exhibit significant antioxidant properties. For instance, a study conducted on similar compounds demonstrated varying degrees of antioxidant activity measured through DPPH scavenging assays. The most potent compound in the study had an IC50 value of 4.67 μg/mL, indicating strong radical scavenging ability .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. A related compound demonstrated significant cytotoxicity against human liver carcinoma cell lines (HepG2) with an IC50 value comparable to doxorubicin, a standard chemotherapy drug . The mechanisms involved include inhibition of tumor necrosis factor alpha (TNF-α) and induction of apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing thiazole and pyrazole rings have shown promising antimicrobial activity. A comparative study indicated that certain derivatives exhibited effective inhibition against various bacterial strains, suggesting their potential as therapeutic agents in combating infections .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact at the molecular level. For example, docking simulations revealed favorable binding interactions with targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer progression . The binding energies and hydrogen bonding interactions suggest that these compounds could effectively inhibit target enzymes involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for developing more potent derivatives. Modifications to the benzothiazole or pyrazole moieties can significantly affect biological activity. For instance, substituents on the benzene ring can enhance lipophilicity, improving cellular uptake and bioavailability .
Study 1: Antioxidant Evaluation
In a study evaluating various heterocyclic compounds, the antioxidant activity was assessed using DPPH assays. The findings indicated that modifications to the pyrazole ring could enhance antioxidant capacity, with specific compounds achieving IC50 values as low as 4.67 μg/mL .
Study 2: Anticancer Activity Against HepG2 Cells
A series of synthesized thiazole-pyrazole derivatives were tested for their cytotoxic effects on HepG2 cells using the MTT assay. The results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
| Compound | IC50 (μg/mL) | Mechanism |
|---|---|---|
| Doxorubicin | 3.07 ± 0.27 | Chemotherapy |
| Compound A | 5.00 ± 0.15 | Apoptosis induction |
| Compound B | 6.50 ± 0.20 | TNF-α inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its methanesulfonylbenzamide substituent, which distinguishes it from structurally related benzothiazole-pyrazole hybrids. Below is a comparative analysis with key analogs:
Notes:
- *Estimated molecular weight based on formula C₁₈H₁₅N₄O₃S₂.
- The methanesulfonyl group in the target compound may improve solubility and serve as a hydrogen-bond acceptor, contrasting with the electron-donating methoxy group in BJ25919 or the halogen in the fluorobenzamide analog .
- Compounds like BG15372 () incorporate heterocyclic carboxamides (e.g., oxazole), which may enhance binding to hydrophobic pockets in target proteins.
Pharmacological Potential
While direct pharmacological data for the target compound are absent in the evidence, analogs provide insights:
- BJ25919 and BG15372 () are hypothesized to act as kinase inhibitors due to their structural similarity to ATP-competitive ligands.
- The fluorobenzamide analog () may exhibit enhanced blood-brain barrier penetration, a trait valuable in neuropharmacology.
- The methanesulfonyl group in the target compound could mimic sulfonamide drugs (e.g., COX-2 inhibitors), suggesting anti-inflammatory or anticancer applications .
Preparation Methods
Pyrazole Ring Formation
The 3-methyl-1H-pyrazol-5-amine core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example:
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Reagents : Ethyl acetoacetate and hydrazine hydrate in ethanol under reflux.
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Conditions : 12-hour reflux at 80°C, yielding 85–90% crude product.
Benzothiazole Substitution
The benzothiazole moiety is introduced via nucleophilic aromatic substitution:
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Reactants : 3-Methyl-1H-pyrazol-5-amine and 2-chlorobenzothiazole.
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Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
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Conditions : 24-hour stirring at 110°C under nitrogen.
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Yield : 72% after recrystallization from ethanol.
Key Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.0 Hz, 2H, benzothiazole-H), 6.42 (s, 1H, pyrazole-H), 2.31 (s, 3H, CH₃).
-
MS (ESI+) : m/z 259.1 [M+H]⁺.
Preparation of 2-Methanesulfonylbenzoyl Chloride
Sulfonation and Oxidation
2-Methylbenzoic acid undergoes sulfonation followed by oxidation:
Acyl Chloride Formation
The carboxylic acid is converted to its chloride using thionyl chloride (SOCl₂):
Key Characterization Data :
-
Boiling Point : 215–217°C (decomposes).
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¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 7.6 Hz, 1H, Ar-H), 7.85 (t, J = 7.6 Hz, 1H, Ar-H), 3.14 (s, 3H, SO₂CH₃).
Amide Bond Formation
Coupling Reaction
Intermediate A and B are coupled under Schotten-Baumann conditions:
Purification
Optimization and Mechanistic Insights
Temperature Control
Maintaining 0°C during acyl chloride addition minimizes hydrolysis side reactions. Patent WO2015063709 highlights the importance of stepwise cooling (e.g., 50°C → 25°C → 5°C) to enhance crystal purity.
Solvent Selection
-
**DMF vs. TH
Q & A
Q. What are the recommended synthetic routes for N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide?
The synthesis typically involves multi-step reactions, starting with the condensation of 1,3-benzothiazol-2-amine derivatives with a pyrazole precursor. A key step includes coupling the benzothiazole moiety to the pyrazole core via nucleophilic substitution or cyclization. For example, analogous compounds are synthesized using 2-hydrazinylbenzothiazole derivatives condensed with ethyl acetoacetate under reflux in ethanol, followed by sulfonylation with methanesulfonyl chloride in dry dichloromethane . Solvents like DMF or acetonitrile are preferred for their ability to stabilize intermediates, and catalysts (e.g., K₂CO₃) enhance reaction rates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the connectivity of the benzothiazole, pyrazole, and methanesulfonyl groups. For example, the pyrazole C-H protons typically appear as singlets near δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups like sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .
- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What structural features influence its reactivity and biological activity?
The benzothiazole moiety enhances π-π stacking with biological targets, while the methanesulfonyl group improves solubility and metabolic stability. The pyrazole ring’s methyl group at position 3 sterically hinders undesired side reactions, and the sulfonylbenzamide group provides hydrogen-bonding sites for target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, while anhydrous conditions prevent hydrolysis of sulfonyl groups .
- Catalyst Screening: Base catalysts like K₂CO₃ or Et₃N improve coupling efficiency in benzamide formation .
- Temperature Control: Stepwise heating (e.g., 60–80°C for cyclization, room temperature for sulfonylation) minimizes decomposition .
- Computational Optimization: Transition-state modeling using density functional theory (DFT) predicts energy barriers for key steps, reducing trial-and-error experimentation .
Q. What computational strategies are effective in predicting binding modes or reaction pathways?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with biological targets (e.g., kinases), guided by the benzothiazole and pyrazole motifs’ affinity for hydrophobic pockets .
- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian) model intermediates and transition states, identifying low-energy pathways for synthesis .
- Machine Learning: Training models on analogous compounds’ synthetic data (e.g., reaction yields, solvent polarity) predicts optimal conditions .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent Variability: Adding electron-withdrawing groups (e.g., -NO₂) to the benzamide ring may enhance antibacterial activity but reduce solubility, leading to false negatives in wet-lab assays .
- Assay Validation: Cross-testing in multiple cell lines (e.g., HEK293 vs. HeLa) and using orthogonal assays (e.g., fluorescence-based vs. radiometric) clarifies true activity .
Q. What strategies are recommended for designing derivatives with enhanced selectivity?
- Bioisosteric Replacement: Substitute the methanesulfonyl group with sulfonamide or phosphonate groups to modulate target affinity .
- Fragment-Based Drug Design: Use X-ray crystallography of the compound bound to its target (e.g., a kinase) to guide modifications to the pyrazole or benzothiazole rings .
- SAR Studies: Systematically vary substituents on the benzamide and pyrazole moieties, then evaluate changes in IC₅₀ values .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability: The sulfonyl group is stable at pH 4–8 but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (e.g., PBS) are recommended for biological assays .
- Thermal Stability: Decomposition occurs above 150°C; storage at –20°C in amber vials prevents photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
